molecular formula C5H8ClN3O B13833952 5-Methyl Cytosine-13C,15N2 Hydrochloride

5-Methyl Cytosine-13C,15N2 Hydrochloride

Cat. No.: B13833952
M. Wt: 164.57 g/mol
InChI Key: ANWMULVRPAUPJT-KLDFHAJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl Cytosine-13C,15N2 Hydrochloride: is a stable isotope-labeled derivative of the nucleoside 5-methylcytosine. This compound is often used in research to investigate the epigenetic modifications of DNA. Epigenetic modifications are changes to DNA that do not alter the underlying genetic code but can affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a variety of methods, including the use of isotopically labeled precursors . The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Industrial Production Methods: : Industrial production methods for 5-Methyl Cytosine-13C,15N2 Hydrochloride are not widely documented in public literature.

Chemical Reactions Analysis

Types of Reactions: : 5-Methyl Cytosine-13C,15N2 Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the reagents and conditions used.

Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents .

Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted cytosine derivatives .

Scientific Research Applications

Chemistry: : In chemistry, 5-Methyl Cytosine-13C,15N2 Hydrochloride is used as a stable isotope-labeled compound to study the kinetics and mechanisms of DNA methylation reactions .

Biology: : In biological research, the compound is used to investigate the epigenetic modifications of DNA. It allows researchers to study how DNA methylation affects gene expression and cellular function .

Medicine: : In medical research, this compound is used to study the role of DNA methylation in various diseases, including cancer. It helps researchers understand how changes in DNA methylation patterns can contribute to disease development and progression .

Industry: : In the industrial sector, the compound is used in the development of new diagnostic tools and therapeutic agents. Its stable isotope labeling allows for precise quantification and detection in various applications .

Mechanism of Action

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

164.57 g/mol

IUPAC Name

6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1;

InChI Key

ANWMULVRPAUPJT-KLDFHAJVSA-N

Isomeric SMILES

[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl

Canonical SMILES

CC1=C(NC(=O)N=C1)N.Cl

Origin of Product

United States

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